molecular formula C11H11Cl2N3O B14273579 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol CAS No. 112281-82-0

2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol

Cat. No.: B14273579
CAS No.: 112281-82-0
M. Wt: 272.13 g/mol
InChI Key: QMUIPLNEIWEBJS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.

    Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with the triazole under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole
  • 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
  • 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanol

Uniqueness

Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group and triazole ring combination make it particularly effective in certain applications, such as antimicrobial research.

Properties

CAS No.

112281-82-0

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol

InChI

InChI=1S/C11H11Cl2N3O/c12-9-1-2-10(11(13)3-9)8(5-17)4-16-7-14-6-15-16/h1-3,6-8,17H,4-5H2

InChI Key

QMUIPLNEIWEBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)CO

Origin of Product

United States

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